REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:13]=[CH:12][C:9]([CH:10]=[O:11])=[CH:8][N:7]=2)=[CH:2]1.[CH3:14][Mg]Br>>[S:1]1[CH:5]=[CH:4][C:3]([C:6]2[N:7]=[CH:8][C:9]([CH:10]([OH:11])[CH3:14])=[CH:12][CH:13]=2)=[CH:2]1
|
Name
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|
Quantity
|
260 mg
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C1=NC=C(C=O)C=C1
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Name
|
|
Quantity
|
2.74 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Synthesized
|
Type
|
CUSTOM
|
Details
|
Crude product was purified by flash chromatography on silica-gel
|
Type
|
ADDITION
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Details
|
a mixture of hexane/ethyl acetate (1:1) as eluent
|
Name
|
|
Type
|
|
Smiles
|
S1C=C(C=C1)C1=CC=C(C=N1)C(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |